molecular formula C5H4N2OS B1621206 (4-Oxothiazolidin-2-ylidene)acetonitrile CAS No. 3364-82-7

(4-Oxothiazolidin-2-ylidene)acetonitrile

Cat. No.: B1621206
CAS No.: 3364-82-7
M. Wt: 140.17 g/mol
InChI Key: XNPSUGRTBYMMPB-ORCRQEGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Oxothiazolidin-2-ylidene)acetonitrile is a heterocyclic compound featuring a thiazolidine ring fused with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxothiazolidin-2-ylidene)acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of arylcarbonohydrazonoyl dicyanide with thioglycolic acid, leading to the formation of thiazolidinone derivatives . Another approach involves the diazotization of 2-(4-oxothiazolidine-2-ylidene)acetonitrile with aryl diazonium chloride derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are applicable. Techniques like multicomponent reactions and green chemistry approaches are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: (4-Oxothiazolidin-2-ylidene)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Oxothiazolidin-2-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

Uniqueness: (4-Oxothiazolidin-2-ylidene)acetonitrile is unique due to its combination of a thiazolidine ring and a nitrile group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and form complex heterocyclic structures sets it apart from other similar compounds .

Properties

IUPAC Name

(2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1H,3H2,(H,7,8)/b5-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPSUGRTBYMMPB-KTAJNNJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC#N)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=C/C#N)/S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Oxothiazolidin-2-ylidene)acetonitrile
Reactant of Route 2
(4-Oxothiazolidin-2-ylidene)acetonitrile
Reactant of Route 3
(4-Oxothiazolidin-2-ylidene)acetonitrile
Reactant of Route 4
(4-Oxothiazolidin-2-ylidene)acetonitrile

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